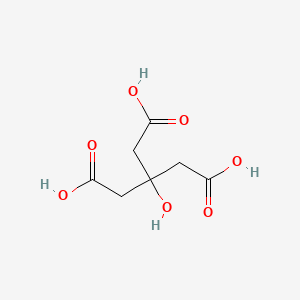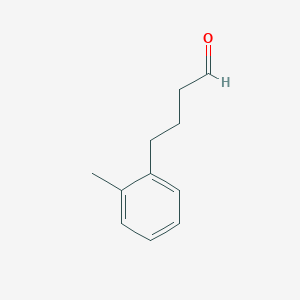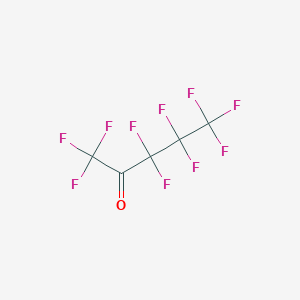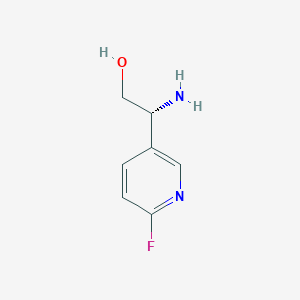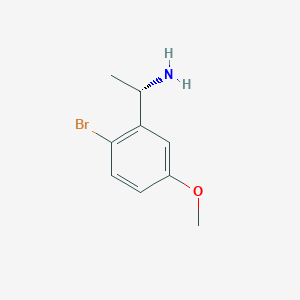![molecular formula C9H11ClN2O3 B13608932 4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)
4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol is an organic compound that features a chloro group, a methylamino group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol typically involves multiple steps. One common method includes the nitration of 4-chlorobenzyl alcohol to introduce the nitro group, followed by the introduction of the methylamino group through a reductive amination process. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as sodium borohydride for the amination step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or platinum.
Substitution: Nucleophiles like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Formation of 4-chloro-3-nitrobenzaldehyde.
Reduction: Formation of 4-chloro-alpha-[(methylamino)methyl]-3-aminobenzenemethanol.
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-alpha-methylphenylacetic acid
- 4-Chloro-alpha-[(methylamino)methyl]benzeneacetic acid
Uniqueness
4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol is unique due to the presence of both a nitro group and a methylamino group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H11ClN2O3 |
|---|---|
Poids moléculaire |
230.65 g/mol |
Nom IUPAC |
1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11ClN2O3/c1-11-5-9(13)6-2-3-7(10)8(4-6)12(14)15/h2-4,9,11,13H,5H2,1H3 |
Clé InChI |
RJSZSDUMBAQLJO-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



